4-Hydroxyfenbendazole 4-Hydroxyfenbendazole Hydroxyfenbendazole is a member of the class of benzimidazoles that is fenbendazole in which the hydrogen at position 4 on the phenyl ring has been replaced by a hydroxy group. It has a role as a drug metabolite and a marine xenobiotic metabolite. It is a member of benzimidazoles, a carbamate ester, an aryl sulfide and a member of phenols. It derives from a fenbendazole.
Brand Name: Vulcanchem
CAS No.: 72447-64-4
VCID: VC21352580
InChI: InChI=1S/C15H13N3O3S/c1-21-15(20)18-14-16-12-7-6-11(8-13(12)17-14)22-10-4-2-9(19)3-5-10/h2-8,19H,1H3,(H2,16,17,18,20)
SMILES: COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)O
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol

4-Hydroxyfenbendazole

CAS No.: 72447-64-4

Cat. No.: VC21352580

Molecular Formula: C15H13N3O3S

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxyfenbendazole - 72447-64-4

CAS No. 72447-64-4
Molecular Formula C15H13N3O3S
Molecular Weight 315.3 g/mol
IUPAC Name methyl N-[6-(4-hydroxyphenyl)sulfanyl-1H-benzimidazol-2-yl]carbamate
Standard InChI InChI=1S/C15H13N3O3S/c1-21-15(20)18-14-16-12-7-6-11(8-13(12)17-14)22-10-4-2-9(19)3-5-10/h2-8,19H,1H3,(H2,16,17,18,20)
Standard InChI Key KFNQNAKZKBFJAZ-UHFFFAOYSA-N
SMILES COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)O
Canonical SMILES COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)O

Chemical Structure and Properties

Chemical Identity

4-Hydroxyfenbendazole possesses distinct chemical characteristics that define its structure and reactivity. The compound is formally known by its IUPAC name: methyl N-[6-(4-hydroxyphenyl)sulfanyl-1H-benzimidazol-2-yl]carbamate . This systematic nomenclature precisely describes the arrangement of atoms and functional groups within the molecule, emphasizing the critical hydroxy group at the para position of the phenyl ring that distinguishes it from the parent compound fenbendazole.

The chemical structure features a benzimidazole core with a methylcarbamate group at the 2-position and a 4-hydroxyphenylthio substituent at the 6-position . This arrangement of functional groups creates a molecule with specific physicochemical properties that influence its biological interactions and metabolic fate. The hydroxyl group significantly alters the polarity and hydrogen-bonding capability compared to fenbendazole, potentially affecting tissue distribution and elimination pathways.

Table 1: Chemical Identity and Properties of 4-Hydroxyfenbendazole

ParameterInformation
CAS Number72447-64-4
Molecular FormulaC15H13N3O3S
Molecular Weight315.3 g/mol
IUPAC Namemethyl N-[6-(4-hydroxyphenyl)sulfanyl-1H-benzimidazol-2-yl]carbamate
InChIInChI=1S/C15H13N3O3S/c1-21-15(20)18-14-16-12-7-6-11(8-13(12)17-14)22-10-4-2-9(19)3-5-10/h2-8,19H,1H3,(H2,16,17,18,20)
InChIKeyKFNQNAKZKBFJAZ-UHFFFAOYSA-N
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)O
SynonymsFenbendazole hydroxide, Fbz-OH, 4'-hydroxyfenbendazole

Structural Characteristics

The molecular structure of 4-hydroxyfenbendazole incorporates several key functional groups that define its chemical behavior and biological activity. The benzimidazole nucleus forms the central scaffold of the molecule, which is characteristic of many anthelmintic compounds . This heterocyclic ring system provides rigidity to the molecular framework and contributes to the compound's ability to interact with biological targets.

Metabolic Pathways and Formation

Enzymatic Mechanisms

Biological Role and Function

As a Drug Metabolite

Beyond its role in metabolic clearance, 4-hydroxyfenbendazole has been identified as a marine xenobiotic metabolite, suggesting its potential presence in marine environments possibly due to veterinary pharmaceutical use and subsequent environmental distribution . This environmental aspect highlights the broader ecological significance of understanding pharmaceutical metabolites and their potential environmental fate.

Pharmacological Implications

While the sulfoxide metabolites of benzimidazole compounds are generally recognized as responsible for the primary systemic biological activity against parasites, the pharmacological contribution of hydroxylated metabolites like 4-hydroxyfenbendazole remains less well characterized . The hydroxylation process alters the physicochemical properties of the molecule, potentially influencing its tissue distribution, protein binding, and interaction with target sites in parasites.

Understanding the formation and properties of 4-hydroxyfenbendazole also has implications for optimizing dosing regimens in veterinary applications. The metabolic conversion rate to this compound may influence the attainment of effective concentrations of active moieties at target parasite locations, potentially affecting treatment outcomes . These considerations underscore the importance of comprehensive metabolite profiling in drug development and clinical use.

Research Findings and Applications

Metabolic Enzyme Studies

Research investigating the enzymes responsible for fenbendazole hydroxylation has yielded valuable insights into drug metabolism mechanisms. A particularly significant finding emerged from studies employing recombinant cytochrome P450 enzymes, which demonstrated that of the ten P450 isoforms evaluated, CYP2C19 and CYP2J2 exhibited the highest catalytic activity toward fenbendazole hydroxylation . This selectivity in enzyme involvement suggests potential for predictable metabolism and provides a foundation for understanding possible drug-drug interactions.

Comparative analysis of enzyme kinetics revealed that CYP2C19 catalyzes hydroxyfenbendazole formation at a rate of 2.68 μl/min/pmol P450, while CYP2J2 exhibits a rate of 1.94 μl/min/pmol P450 . These rates substantially exceed those of other P450 isoforms, with values 11.7-fold and 8.4-fold higher than observed for CYP2D6, respectively. This kinetic characterization provides quantitative evidence for the preferential involvement of specific P450 enzymes in fenbendazole hydroxylation.

The enzyme specificity findings were further corroborated through correlation analysis between P450 isoform activities and hydroxyfenbendazole formation rates in human liver microsomes. These analyses showed significant correlations between hydroxyfenbendazole formation and the activities of CYP2C19 and CYP2J2, providing additional evidence for their predominant roles in this metabolic pathway . The identification of these specific enzymes offers potential biomarkers for predicting individual variations in fenbendazole metabolism.

Analytical Characterization

Advanced analytical techniques have enabled precise characterization of 4-hydroxyfenbendazole, facilitating its identification and quantification in biological matrices. Mass spectrometric methods have been particularly valuable in elucidating the structural features of this metabolite, confirming the position of hydroxylation on the phenyl ring . These analytical approaches have contributed substantially to our understanding of benzimidazole metabolism.

Chromatographic separation techniques coupled with selective detection methods have allowed researchers to distinguish 4-hydroxyfenbendazole from other metabolites in complex biological samples. Such analytical capabilities are essential for pharmacokinetic studies, therapeutic drug monitoring, and investigations of environmental presence of veterinary pharmaceuticals and their metabolites . The development of sensitive and specific analytical methods represents a critical foundation for research on drug metabolites.

Structural confirmation studies utilizing nuclear magnetic resonance spectroscopy and other spectroscopic techniques have provided detailed information about the molecular architecture of 4-hydroxyfenbendazole. These characterizations confirm the positioning of the hydroxyl group at the para position of the phenyl ring, distinguishing this metabolite from other potential hydroxylated derivatives that might form during fenbendazole metabolism . Such structural precision is essential for accurate identification and quantification in research and analytical applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator